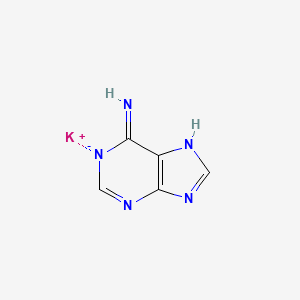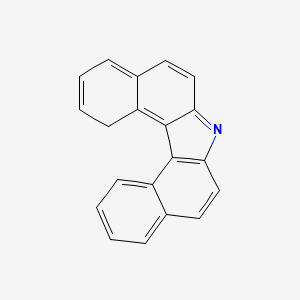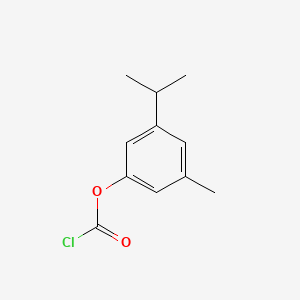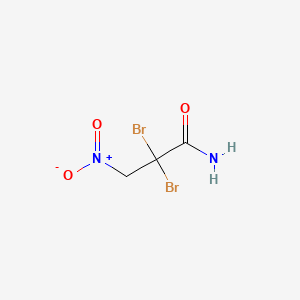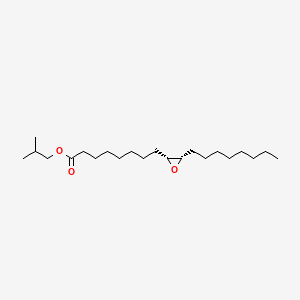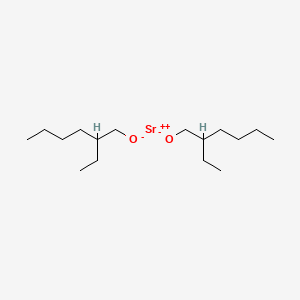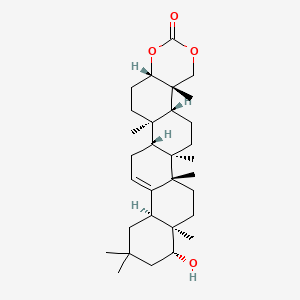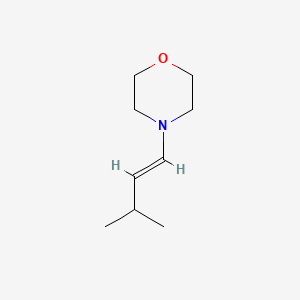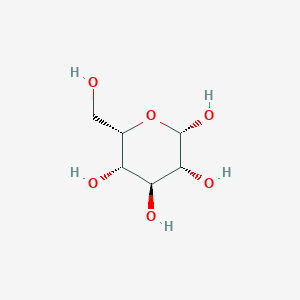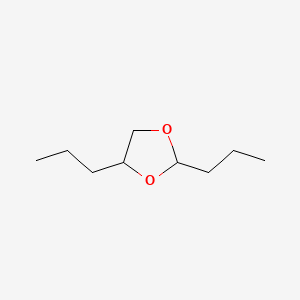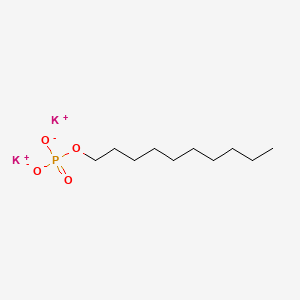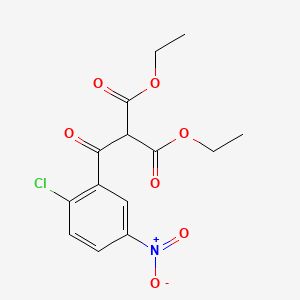
Diethyl (2-chloro-5-nitrobenzoyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-chloro-5-nitrobenzoyl)malonate is an organic compound with the molecular formula C14H14ClNO7 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 2-chloro-5-nitrobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-chloro-5-nitrobenzoyl)malonate typically involves the reaction of diethyl malonate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Diethyl malonate+2-chloro-5-nitrobenzoyl chloride→Diethyl (2-chloro-5-nitrobenzoyl)malonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-chloro-5-nitrobenzoyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioesters.
Reduction: The major product is the corresponding amine derivative.
Hydrolysis: The major products are diethyl malonate and the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-chloro-5-nitrobenzoyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Diethyl (2-chloro-5-nitrobenzoyl)malonate depends on the specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. The nitro group can also participate in redox reactions, where it is reduced to an amino group. The ester groups can undergo hydrolysis to form carboxylic acids, which can further react with other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 2-chloro-5-nitrobenzoyl group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another ester with similar reactivity but different functional groups.
Uniqueness
Diethyl (2-chloro-5-nitrobenzoyl)malonate is unique due to the presence of the 2-chloro-5-nitrobenzoyl group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
94088-68-3 |
|---|---|
Molekularformel |
C14H14ClNO7 |
Molekulargewicht |
343.71 g/mol |
IUPAC-Name |
diethyl 2-(2-chloro-5-nitrobenzoyl)propanedioate |
InChI |
InChI=1S/C14H14ClNO7/c1-3-22-13(18)11(14(19)23-4-2)12(17)9-7-8(16(20)21)5-6-10(9)15/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
DGWXMMOJNMGHRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


